molecular formula C14H20Cl3N3O B15126098 4-((2-((2-Chloroethyl)amino)ethyl)amino)-6-methoxyquinoline dihydrochloride CAS No. 38925-89-2

4-((2-((2-Chloroethyl)amino)ethyl)amino)-6-methoxyquinoline dihydrochloride

Cat. No.: B15126098
CAS No.: 38925-89-2
M. Wt: 352.7 g/mol
InChI Key: QDFVQWOAZRXRKT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

ICR-190 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. It is known for its role as a mutagen, which means it can induce genetic mutations. This characteristic makes it a valuable tool in genetic research and studies related to DNA damage and repair mechanisms.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ICR-190 involves several steps, typically starting with the preparation of the core structure, followed by the introduction of functional groups that confer its mutagenic properties. The specific synthetic routes and reaction conditions can vary, but they generally involve the use of organic solvents, catalysts, and controlled temperature conditions to ensure the desired chemical transformations.

Industrial Production Methods

Industrial production of ICR-190 would likely involve scaling up the laboratory synthesis methods to accommodate larger quantities. This process would require optimization of reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow chemistry and automated synthesis may be employed to achieve efficient production.

Chemical Reactions Analysis

Types of Reactions

ICR-190 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of more reactive species.

    Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: In this reaction, one functional group in the molecule is replaced by another, which can significantly alter the compound’s properties.

Common Reagents and Conditions

Common reagents used in reactions involving ICR-190 include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific pH levels, and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from reactions involving ICR-190 depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce more reactive intermediates, while substitution reactions can yield a variety of derivatives with different functional groups.

Scientific Research Applications

ICR-190 has a wide range of applications in scientific research, including:

    Chemistry: It is used as a reagent in various chemical reactions to study reaction mechanisms and the effects of different functional groups.

    Biology: ICR-190 is employed in genetic research to induce mutations and study DNA repair mechanisms. It is also used to investigate the effects of mutagens on cellular processes.

    Medicine: The compound’s mutagenic properties make it a valuable tool in cancer research, where it is used to study the mechanisms of carcinogenesis and the development of cancer therapies.

    Industry: ICR-190 can be used in the development of new materials and chemicals, particularly those that require specific structural modifications.

Mechanism of Action

The mechanism of action of ICR-190 involves its interaction with DNA, where it induces mutations by intercalating between DNA bases. This intercalation disrupts the normal base pairing and can lead to errors during DNA replication. The compound’s mutagenic effects are primarily due to its ability to form covalent bonds with DNA, resulting in structural changes that can trigger cellular responses such as DNA repair or apoptosis.

Comparison with Similar Compounds

ICR-190 can be compared to other mutagenic compounds, such as ICR-191 and various platinum-based drugs like cisplatin, carboplatin, and oxaliplatin. While these compounds share some similarities in their ability to induce genetic mutations, ICR-190 is unique in its specific mechanism of action and the types of mutations it induces. The following are some similar compounds:

    ICR-191: Another mutagenic compound with similar properties but different structural characteristics.

    Cisplatin: A platinum-based drug used in cancer therapy, known for its ability to form covalent bonds with DNA and induce apoptosis.

    Carboplatin: Similar to cisplatin but with a different side effect profile and mechanism of action.

    Oxaliplatin: Another platinum-based drug with unique properties and applications in cancer treatment.

ICR-190 stands out due to its specific interactions with DNA and its broad range of applications in scientific research.

Properties

CAS No.

38925-89-2

Molecular Formula

C14H20Cl3N3O

Molecular Weight

352.7 g/mol

IUPAC Name

N-(2-chloroethyl)-N'-(6-methoxyquinolin-4-yl)ethane-1,2-diamine;dihydrochloride

InChI

InChI=1S/C14H18ClN3O.2ClH/c1-19-11-2-3-13-12(10-11)14(4-6-17-13)18-9-8-16-7-5-15;;/h2-4,6,10,16H,5,7-9H2,1H3,(H,17,18);2*1H

InChI Key

QDFVQWOAZRXRKT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC2=C(C=CN=C2C=C1)NCCNCCCl.Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.